ethyl 2-[3-(acetylamino)phenyl]nicotinate
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Overview
Description
Ethyl 2-[3-(acetylamino)phenyl]nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group attached to a nicotinic acid moiety, which is further substituted with a 3-(acetylamino)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(acetylamino)phenyl]nicotinate typically involves a multi-step process. One common method starts with the acylation of 3-aminobenzoic acid with acetic anhydride to form 3-(acetylamino)benzoic acid. This intermediate is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield ethyl 3-(acetylamino)benzoate. Finally, a coupling reaction with nicotinic acid under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC), results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(acetylamino)phenyl]nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 2-[3-(acetylamino)phenyl]nicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(acetylamino)phenyl]nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the nicotinate moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-[3-(acetylamino)phenyl]nicotinate can be compared with other similar compounds, such as:
Ethyl nicotinate: Lacks the acetylamino group, resulting in different biological activity and chemical reactivity.
3-(Acetylamino)benzoic acid: Does not contain the nicotinate moiety, leading to different applications and properties.
Nicotinic acid derivatives: Various derivatives with different substituents can exhibit unique biological and chemical properties.
Properties
IUPAC Name |
ethyl 2-(3-acetamidophenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-21-16(20)14-8-5-9-17-15(14)12-6-4-7-13(10-12)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMOJTWCBHTBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CC(=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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